2-Isobutyl-1H-benzimidazole

説明

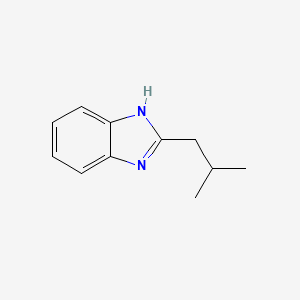

2-Isobutyl-1H-benzimidazole is a heterocyclic aromatic organic compound that belongs to the benzimidazole family. Benzimidazoles are characterized by a benzene ring fused to an imidazole ring. This particular compound, this compound, features an isobutyl group attached to the second position of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their stability and bioavailability .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with isobutyraldehyde under acidic conditions to form the desired benzimidazole derivative. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the cyclization process .

Another method involves the use of sodium bisulfite (NaHSO3) as a promoter for the chemoselective synthesis of 2-substituted benzimidazoles in water. This method is advantageous due to its high selectivity and simple work-up procedure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

2-Isobutyl-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzimidazole ring to dihydrobenzimidazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated benzimidazole derivatives.

科学的研究の応用

Antiproliferative Activity

Benzimidazole derivatives, including 2-Isobutyl-1H-benzimidazole, have shown promising antiproliferative effects against various cancer cell lines. Research indicates that these compounds can induce cell cycle arrest and apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation.

- Mechanism of Action : The mechanism often involves inhibition of key signaling pathways that regulate tumor growth. For instance, studies have demonstrated that certain benzimidazole derivatives exhibit low IC50 values against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), indicating strong antiproliferative effects .

Case Study: Antiproliferative Effects

A study reported that a derivative similar to this compound exhibited an IC50 value of 16.38 µM against MDA-MB-231 cells, showcasing its potential as an anticancer agent .

Antibacterial Activity

The antibacterial properties of this compound have been extensively studied, revealing its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

- Minimum Inhibitory Concentration (MIC) : Research has shown that certain derivatives exhibit MIC values as low as 4 µg/mL against S. aureus and MRSA, outperforming standard antibiotics like amikacin .

Case Study: Antibacterial Efficacy

In a comparative study, a related benzimidazole derivative demonstrated significant antibacterial activity with an inhibition zone diameter of 32 mm at a concentration of 8 µg/disc against S. aureus, highlighting the potential clinical applications of these compounds .

Antifungal Activity

Benzimidazole derivatives also exhibit antifungal properties, making them valuable in treating fungal infections.

- Activity Spectrum : Compounds similar to this compound have shown moderate antifungal activity against strains such as Candida albicans and Aspergillus niger, with MIC values reported at 64 µg/mL .

Case Study: Antifungal Properties

A study indicated that certain benzimidazole derivatives displayed effective antifungal activity with MIC values comparable to established antifungal agents, suggesting their potential use in clinical settings for fungal infections .

Antiviral Activity

Emerging research has highlighted the antiviral potential of benzimidazole derivatives against various viral pathogens.

- Target Viruses : Studies have explored the efficacy of these compounds against viruses such as HIV and herpes simplex virus (HSV). Notably, some derivatives have shown IC50 values in the low nanomolar range against HIV replication .

Case Study: Antiviral Efficacy

Research demonstrated that specific benzimidazole derivatives inhibited HIV-1 replication with EC50 values significantly lower than those of standard antiviral drugs, indicating their potential as therapeutic agents in antiviral therapy .

Summary Table of Applications

| Application | Activity Type | Example Strains/Cells | MIC/IC50 Values |

|---|---|---|---|

| Antiproliferative | Cancer Cell Lines | MDA-MB-231 | IC50 = 16.38 µM |

| Antibacterial | Bacterial Strains | S. aureus, MRSA | MIC = 4 µg/mL |

| Antifungal | Fungal Strains | C. albicans, A. niger | MIC = 64 µg/mL |

| Antiviral | Viral Pathogens | HIV, HSV | EC50 < standard drugs |

作用機序

The mechanism of action of 2-Isobutyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. For instance, benzimidazole derivatives are known to exert their effects through:

DNA Binding: They can intercalate into DNA, disrupting its structure and function.

Enzyme Inhibition: Benzimidazoles can inhibit various enzymes, including those involved in cell division and metabolism.

Signal Transduction: They can interfere with signal transduction pathways, affecting cell growth and survival.

類似化合物との比較

2-Isobutyl-1H-benzimidazole can be compared with other similar compounds, such as:

2-Methyl-1H-benzimidazole: Similar structure but with a methyl group instead of an isobutyl group.

2-Phenyl-1H-benzimidazole: Features a phenyl group at the second position, offering different biological activities.

2-Ethyl-1H-benzimidazole: Contains an ethyl group, which may affect its chemical reactivity and biological properties.

生物活性

2-Isobutyl-1H-benzimidazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological properties, including its antiproliferative, antimicrobial, and antifungal activities.

Chemical Structure and Properties

This compound has the molecular formula CHN and a molecular weight of 174.24 g/mol. The compound features a benzimidazole core, which is known for its diverse biological activities. The isobutyl substituent enhances the lipophilicity of the molecule, potentially influencing its biological interactions and efficacy.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of benzimidazole derivatives, including this compound. For instance, a study synthesized various benzimidazole derivatives and evaluated their cytotoxicity against cancer cell lines such as MDA-MB-231. The results indicated that compounds with alkyl substitutions exhibited significant antiproliferative activity, with IC values indicating effective inhibition of cell proliferation.

| Compound | IC (μM) | Cell Line |

|---|---|---|

| This compound | 16.38 | MDA-MB-231 |

| Other derivatives | 29.39 - 100 | Various |

The mechanism of action for these compounds often involves inducing apoptosis through mitochondrial disruption, leading to the release of pro-apoptotic factors like cytochrome c into the cytosol .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. It has shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for several microorganisms were assessed:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Streptococcus faecalis | 4 |

| Candida albicans | 64 |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents, especially in combating resistant strains .

Case Studies and Experimental Findings

A comprehensive study on N-butyl-1H-benzimidazole, closely related to this compound, demonstrated significant antiviral and antitumor activities. The research utilized both experimental methods and computational modeling to analyze the biological interactions and structural properties of the compound. Notably, the study found that the presence of substituents at specific positions on the benzimidazole ring could enhance biological activity without significantly affecting molecular stability .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that variations in substituents on the benzimidazole ring can lead to significant changes in biological activity. For example, alkyl chain length and branching influence lipophilicity and membrane permeability, which are critical for drug efficacy .

特性

IUPAC Name |

2-(2-methylpropyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-6,8H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSHJXKBLINVJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342631 | |

| Record name | 2-Isobutyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660795 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5851-45-6 | |

| Record name | 2-Isobutyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。